molecular formula C13H10ClFO B6380860 3-Chloro-5-(2-fluoro-4-methylphenyl)phenol CAS No. 1261960-85-3

3-Chloro-5-(2-fluoro-4-methylphenyl)phenol

Cat. No.: B6380860
CAS No.: 1261960-85-3
M. Wt: 236.67 g/mol
InChI Key: DYTISLZGXICVER-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-fluoro-4-methylphenyl)phenol is an organic compound with the molecular formula C13H10ClFO It is a derivative of phenol, characterized by the presence of chlorine, fluorine, and methyl substituents on its aromatic rings

Properties

IUPAC Name

3-chloro-5-(2-fluoro-4-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFO/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYTISLZGXICVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685891
Record name 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-85-3
Record name 5-Chloro-2'-fluoro-4'-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-fluoro-4-methylphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-fluoro-4-methylphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols.

Scientific Research Applications

3-Chloro-5-(2-fluoro-4-methylphenyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 3-Chloro-5-(2-fluoro-4-methylphenyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)phenol
  • 3-Chloro-4-hydroxybenzotrifluoride
  • 4-[4-Chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Uniqueness

3-Chloro-5-(2-fluoro-4-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chlorine, fluorine, and methyl groups on the aromatic rings differentiates it from other similar compounds and influences its reactivity and applications.

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